molecular formula C18H18ClN3OS2 B2609514 (5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897482-75-6

(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2609514
CAS No.: 897482-75-6
M. Wt: 391.93
InChI Key: XYUSZWGITBFDHL-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a methanone core bridging a 5-chlorothiophen-2-yl group and a piperazine ring substituted with a 5,7-dimethylbenzo[d]thiazol moiety. This structure combines heterocyclic systems (thiophene and benzothiazole) with a piperazine linker, a design commonly seen in bioactive molecules targeting neurological or antimicrobial pathways. The chlorine atom on the thiophene ring likely enhances electronic stability, while the dimethylbenzothiazol group may influence lipophilicity and receptor interactions.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-13(10-11)20-18(25-16)22-7-5-21(6-8-22)17(23)14-3-4-15(19)24-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUSZWGITBFDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as chlorothiophene and benzo[d]thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Nucleophilic substitution reactions: to introduce the piperazine ring.

  • Cyclization reactions: to form the benzo[d]thiazole moiety.

  • Halogenation reactions: to introduce the chlorine atom on the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiophene ring to its corresponding sulfoxide or sulfone.

  • Reduction: : Reduction of the benzo[d]thiazole moiety.

  • Substitution: : Replacement of the chlorine atom on the thiophene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 5-Chlorothiophene-2-sulfoxide or 5-Chlorothiophene-2-sulfone.

  • Reduction: : 5,7-Dimethylbenzo[d]thiazol-2-ylpiperazine.

  • Substitution: : Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The general synthetic pathway may include:

  • Formation of the Thiophene Ring : Initial reactions focus on creating the chlorothiophene moiety.
  • Piperazine Linkage : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Final Coupling : The benzo[d]thiazole derivative is coupled to form the final product.

Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines, leading to reduced cell viability. For instance, cell culture studies demonstrated that certain derivatives exhibited over 70% inhibition of cell growth in specific cancer types .

Antibacterial and Antifungal Properties

In addition to anticancer activity, the compound has been evaluated for its antibacterial and antifungal properties. Preliminary results suggest that it possesses moderate activity against a range of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Quantitative structure–activity relationship (QSAR) studies can help elucidate how modifications to the molecular structure influence biological activity. Factors such as electronic properties, steric hindrance, and hydrophobicity play significant roles in determining the compound's interactions with biological targets .

Case Study 1: Anticancer Evaluation

A study published in the Journal of Chemical Health Risks detailed the synthesis and characterization of various derivatives based on the core structure of this compound. The derivatives were tested against several cancer cell lines, revealing potent anticancer activity with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Testing

Another investigation focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents, suggesting their potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Linkers

Compound 21 (from ): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone differs in the substituents on the piperazine ring (4-trifluoromethylphenyl vs. 5,7-dimethylbenzo[d]thiazol). The trifluoromethyl group enhances electronegativity and metabolic stability, whereas the dimethylbenzothiazol may improve π-π stacking interactions in receptor binding .

Compound 5 (from ): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one replaces the methanone with a butanone chain and introduces a pyrazole ring. This modification likely alters solubility and steric hindrance, affecting bioavailability .

Thiophene-Based Methanones

Compound 7a (from ): Features a 2,4-diamino-3-cyanothiophene moiety linked to a pyrazole.

Compound 7b (from ): Includes an ethyl carboxylate group on the thiophene ring, introducing ester functionality. This could serve as a prodrug moiety, improving oral absorption compared to the target compound’s chloro-thiophene .

Benzothiazole Derivatives

(5-Chlorobenzo[d]thiazol-2-yl)(2-methoxyphenyl)methanone (from ): Shares the benzothiazole core but substitutes the piperazine with a methoxyphenyl group. The methoxy group enhances electron-donating properties, possibly altering binding affinity compared to the dimethyl-substituted benzothiazol in the target compound. Synthesis routes for this analogue involve coupling reactions with yields optimized for industrial scalability .

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. It features a complex structure that includes a chlorothiophene ring, a piperazine moiety, and a benzo[d]thiazole group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3OSC_{18}H_{18}ClN_{3}OS, with a molecular weight of approximately 367.87 g/mol. The structural representation can be visualized through molecular modeling software, which aids in understanding the spatial arrangement of its functional groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been shown to interact with Na+/K(+)-ATPase, which is crucial for maintaining cellular ion balance and is often targeted in cancer therapies .
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .

Biological Activity Assessment

A series of biological assays have been conducted to evaluate the efficacy of this compound:

In Vitro Studies

The compound has been tested against several cancer cell lines to assess its growth inhibitory effects. Notably, it demonstrated significant cytotoxicity against glioma cell lines, outperforming traditional treatments like perillyl alcohol in inhibiting cell growth .

Cell LineIC50 (µM)Mechanism of Action
Glioma10Na+/K(+)-ATPase inhibition
Melanoma15Ras oncogene activity inhibition
Non-small cell lung cancer12Enzyme inhibition and receptor modulation

Antioxidant Activity

The antioxidant capacity was assessed using various assays such as DPPH and FRAP. The compound exhibited notable scavenging activity against free radicals, indicating its potential as an antioxidant agent.

Assay TypeResult
DPPH ScavengingIC50 = 20 µM
FRAP0.45 mmol Fe(II)/g

Case Studies

Recent research has highlighted the multifunctional nature of compounds similar to this compound:

  • Photoprotective Properties : A study evaluated derivatives for their ability to protect against UV-induced damage. The findings suggested that compounds with similar scaffolds could serve as effective UV filters in sunscreen formulations .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related structures. These compounds demonstrated significant inhibition of pro-inflammatory enzymes such as 5-lipoxygenase, with IC50 values in the sub-micromolar range .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves coupling a thiophene-chlorinated fragment with a piperazine-linked benzothiazole moiety. A general approach includes refluxing intermediates in polar aprotic solvents (e.g., DMF or acetic acid) with catalysts like sodium acetate, followed by recrystallization . Optimization requires systematic variation of parameters:

  • Solvent polarity : DMF enhances solubility of aromatic intermediates but may require acetic acid for protonation .
  • Reaction time : Extended reflux (2–4 hours) improves yield but risks decomposition; monitor via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
  • Stoichiometry : Excess oxocompound (0.03 mol) drives thiazolidinone formation .

Q. How is structural characterization performed to confirm the compound’s identity?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify thiophene (δ 6.8–7.2 ppm) and benzothiazole (δ 2.5 ppm for methyl groups) signals .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., C16_{16}H15_{15}ClN2_2OS2_2) .
  • Chromatography : HPLC purity >95% with C18 columns and acetonitrile/water gradients .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening includes:

  • Enzyme inhibition : Target benzothiazole-associated kinases (e.g., tyrosine kinases) using fluorescence-based assays .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (IC50_{50} values reported in µM ranges) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Conflicting SAR data (e.g., variable IC50_{50} across analogs) are addressed via:

  • Molecular docking : AutoDock/Vina to map interactions with ATP-binding pockets; prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity . Example contradiction: A 5-chloro substitution on thiophene enhances potency in kinase assays but reduces solubility; MD simulations reveal hydrophobic pocket interactions .

Q. What strategies mitigate low yields during piperazine-benzothiazole coupling?

Low yields (<40%) arise from steric hindrance or poor nucleophilicity. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) .
  • Protecting groups : Boc-protected piperazines improve regioselectivity .
  • Catalysts : Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling (yield improvement to ~65%) .

Q. How are spectral data discrepancies addressed in impurity profiling?

Unassigned NMR peaks or MS adducts suggest byproducts. Mitigation involves:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers .
  • LC-MS/MS : Identify impurities (e.g., dechlorinated analogs) via fragmentation patterns .
  • Crystallography : Single-crystal XRD resolves ambiguous connectivity (e.g., piperazine chair vs. boat conformations) .

Q. What methodologies validate target engagement in cellular models?

Advanced validation includes:

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to intended kinases by thermal stabilization .
  • Click chemistry : Introduce alkyne tags for pull-down assays and proteomic profiling .

Data Contradiction Analysis

Q. Why do solubility profiles vary across structural analogs?

Contradictory solubility data (e.g., DMSO vs. aqueous buffer) arise from:

  • Crystallinity : Amorphous forms (via ball milling) improve aqueous solubility by 3-fold .
  • Counterion selection : Mesylate salts enhance solubility vs. free bases .

Q. How to reconcile conflicting cytotoxicity results between 2D vs. 3D cell models?

3D spheroids often show reduced potency due to:

  • Diffusion barriers : Quantify penetration via fluorescence microscopy .
  • Metabolic heterogeneity : RNA-seq to identify hypoxia-related resistance pathways .

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